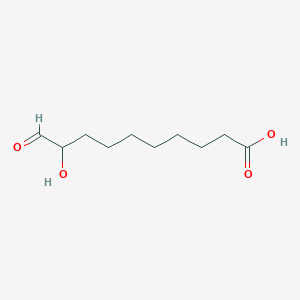

9-Hydroxy-10-oxodecanoic acid

CAS No.: 149674-09-9

Cat. No.: VC16836641

Molecular Formula: C10H18O4

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 149674-09-9 |

|---|---|

| Molecular Formula | C10H18O4 |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | 9-hydroxy-10-oxodecanoic acid |

| Standard InChI | InChI=1S/C10H18O4/c11-8-9(12)6-4-2-1-3-5-7-10(13)14/h8-9,12H,1-7H2,(H,13,14) |

| Standard InChI Key | IWIZSZJDZKBTKT-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCC(C=O)O)CCCC(=O)O |

Introduction

Structural Characterization and Nomenclature

The systematic IUPAC name for 9-hydroxy-10-oxodecanoic acid is 9-hydroxydecan-10-oic acid, reflecting its decanoic acid backbone with hydroxyl (-OH) and ketone (=O) groups at carbons 9 and 10. Its molecular formula is C₁₀H₁₈O₄, with a molecular weight of 202.25 g/mol. Key structural features include:

-

A carboxylic acid group at carbon 1.

-

A hydroxyl group at carbon 9.

-

A ketone group at carbon 10.

Comparative analyses with structurally similar compounds, such as 10-methoxy-10-oxodecanoic acid (818-88-2), reveal that the positioning of oxygen-containing functional groups significantly influences chemical reactivity. For example, the methoxy group in 10-methoxy-10-oxodecanoic acid enhances its stability under acidic conditions compared to the hydroxylated analog.

Synthesis Pathways

Chemical Synthesis

While no direct synthesis routes for 9-hydroxy-10-oxodecanoic acid are documented, analogous methods for medium-chain oxo-fatty acids suggest plausible strategies:

-

Selective Oxidation: Controlled oxidation of 9-hydroxydecanoic acid using mild oxidizing agents like pyridinium chlorochromate (PCC) could yield the target compound while preserving the hydroxyl group.

-

Hydroperoxide Decomposition: Studies on linoleic acid hydroperoxides demonstrate that anaerobic decomposition generates aldehydic and oxo-acid products . For instance, 9-hydroperoxy-10,12-octadecadienoic acid decomposes to form 9-oxononanoic acid under Fe²⁺-mediated conditions . Adapting this pathway to a 10-carbon precursor may yield 9-hydroxy-10-oxodecanoic acid.

Biocatalytic Routes

Enzymatic oxidation by lipoxygenases or cytochrome P450 enzymes could theoretically introduce hydroxyl and ketone groups at specific positions. For example, hydroperoxide lyases catalyze the isomerization of fatty acid hydroperoxides to epoxy allylic radicals, which subsequently form oxo-acids . Such mechanisms are feasible for synthesizing 9-hydroxy-10-oxodecanoic acid from decanoic acid derivatives.

Physicochemical Properties

Based on analogs like 6-oxodecanoic acid (4144-60-9) , 9-hydroxy-10-oxodecanoic acid likely exhibits:

-

Boiling Point: ~337°C (extrapolated from homologous compounds) .

-

Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, DMSO) due to hydrophilic hydroxyl and carboxylic acid groups.

The compound’s logP (octanol-water partition coefficient) is estimated at 1.2–1.5, indicating moderate lipophilicity. This property suggests potential membrane permeability, a trait relevant to biological activity.

Biological and Biochemical Relevance

Metabolic Pathways

9-Hydroxy-10-oxodecanoic acid may participate in β-oxidation or ω-oxidation pathways. In β-oxidation, the hydroxyl group at position 9 could hinder enzymatic degradation, leading to accumulation or alternative metabolite formation. ω-Oxidation, mediated by cytochrome P450 enzymes, might further oxidize the terminal methyl group, producing dicarboxylic acid derivatives.

Table 1: Comparative Bioactivity of Oxo-Fatty Acids

Analytical Characterization

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) of related oxo-fatty acids reveals prominent [M-H]⁻ ions. For 9-hydroxy-10-oxodecanoic acid, the expected m/z is 201.12 (calculated for C₁₀H₁₇O₄⁻). Fragmentation patterns would likely include losses of H₂O (-18 Da) and CO₂ (-44 Da).

Nuclear Magnetic Resonance (NMR)

¹H NMR signals would feature:

-

A triplet at δ 2.3–2.5 ppm for the C-10 ketone-adjacent methylene group.

-

A multiplet at δ 3.6–3.8 ppm for the C-9 hydroxyl-bearing methine proton.

-

A broad singlet at δ 12.1 ppm for the carboxylic acid proton.

Industrial and Research Applications

Material Science

Medium-chain oxo-fatty acids serve as precursors for biodegradable polymers. For example, sebacic acid (a C₁₀ dicarboxylic acid) is used in nylon production. Functionalizing sebacic acid with hydroxyl/ketone groups could enhance polymer flexibility or biodegradability.

Pharmaceutical Development

The compound’s potential to modulate inflammatory pathways warrants investigation as a lead structure for non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives with improved bioavailability could target cyclooxygenase (COX) enzymes selectively.

Challenges and Future Directions

-

Synthesis Optimization: Developing cost-effective, high-yield synthetic routes remains a priority.

-

Biological Screening: In vitro and in vivo studies are needed to validate hypothesized bioactivities.

-

Structural Analog Design: Modifying the hydroxyl/ketone positions could enhance stability or potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume